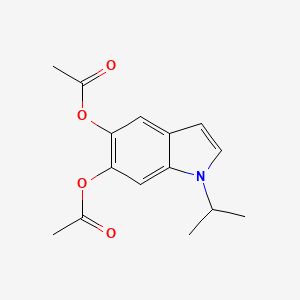
1-Isopropyl-1H-indole-5,6-diyl diacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isopropyl-1H-indole-5,6-diyl diacetate is a chemical compound that belongs to the indole family. Indole derivatives are known for their diverse biological activities and are widely used in pharmaceutical and chemical research. This compound is characterized by the presence of an indole core with isopropyl and diacetate functional groups, which contribute to its unique chemical properties.
Preparation Methods
The synthesis of 1-Isopropyl-1H-indole-5,6-diyl diacetate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the indole core, which can be derived from various starting materials such as aniline and phenylhydrazine.
Functionalization: The indole core is then functionalized with isopropyl and diacetate groups. This can be achieved through a series of chemical reactions, including alkylation and acetylation.
Reaction Conditions: The reactions are typically carried out under controlled conditions, such as specific temperatures, pressures, and the use of catalysts to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1-Isopropyl-1H-indole-5,6-diyl diacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products, depending on the reagents and conditions used.
Reduction: Reduction reactions can be performed to modify the functional groups on the indole core.
Substitution: The compound can undergo substitution reactions, where one or more functional groups are replaced with other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts like palladium on carbon.
Scientific Research Applications
1-Isopropyl-1H-indole-5,6-diyl diacetate has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex indole derivatives.
Biology: The compound is studied for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-Isopropyl-1H-indole-5,6-diyl diacetate involves its interaction with specific molecular targets and pathways. The indole core can bind to various receptors and enzymes, modulating their activity and leading to different biological effects. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
1-Isopropyl-1H-indole-5,6-diyl diacetate can be compared with other indole derivatives, such as:
1-Methyl-1H-indole-5,6-diyl diacetate: Similar structure but with a methyl group instead of an isopropyl group.
1-Ethyl-1H-indole-5,6-diyl diacetate: Similar structure but with an ethyl group instead of an isopropyl group.
1-Propyl-1H-indole-5,6-diyl diacetate: Similar structure but with a propyl group instead of an isopropyl group.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical and biological properties compared to other indole derivatives.
Properties
Molecular Formula |
C15H17NO4 |
|---|---|
Molecular Weight |
275.30 g/mol |
IUPAC Name |
(6-acetyloxy-1-propan-2-ylindol-5-yl) acetate |
InChI |
InChI=1S/C15H17NO4/c1-9(2)16-6-5-12-7-14(19-10(3)17)15(8-13(12)16)20-11(4)18/h5-9H,1-4H3 |
InChI Key |
QDQURPBYCZLFRD-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)N1C=CC2=CC(=C(C=C21)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


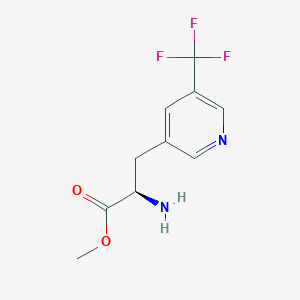
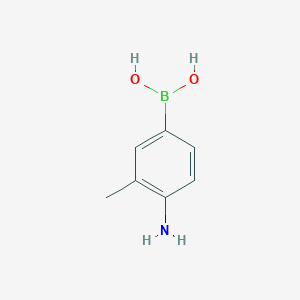
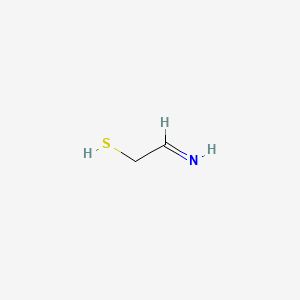
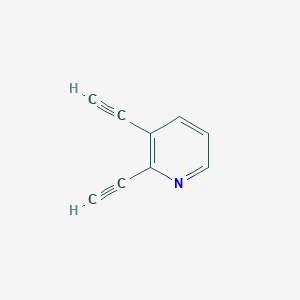
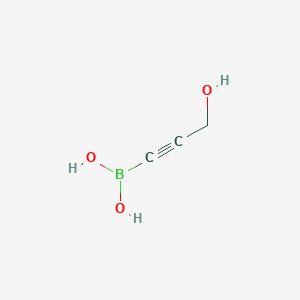
![(3R,3aR,3a1R,4R,7S,8aR)-3,3a,6-Trihydroxy-3a1-(hydroxymethyl)-4,7-dimethyl-7-((R)-3-methyl-5-oxo-2,5-dihydrofuran-2-yl)-3a,3a1,4,7,8,8a-hexahydro-2H-cyclopenta[ij]isochromene-2,5(3H)-dione](/img/structure/B15219901.png)

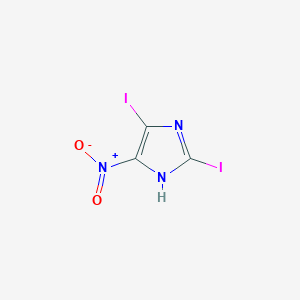
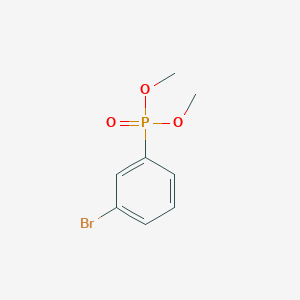
![Methyl 6-bromoimidazo[1,5-a]pyridine-5-carboxylate](/img/structure/B15219942.png)
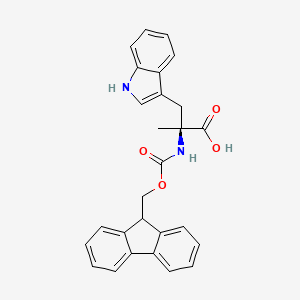
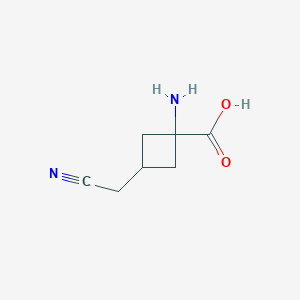
![(S)-tert-Butyl 4-bromo-1-((R)-1,1-dimethylethylsulfinamido)-6-fluoro-1,3-dihydrospiro[indene-2,4'-piperidine]-1'-carboxylate](/img/structure/B15219966.png)
![2-(4-Fluorophenyl)-5,8-dioxaspiro[3.4]octane-2-carboxylic acid](/img/structure/B15219971.png)
